Cas no 4029-42-9 (N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide)

N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide structure
4029-42-9 structure
Nome del prodotto:N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
Numero CAS:4029-42-9
MF:C16H13ClN4O3S
MW:376.817420721054
CID:334869
PubChem ID:2410746

N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetamide,N-[4-[[(3-chloro-2-quinoxalinyl)amino]sulfonyl]phenyl]-
    • N-(4-{[(3-CHLOROQUINOXALIN-2-YL)AMINO]SULFONYL}PHENYL)ACETAMIDE
    • N-[4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl]acetamide
    • 2-(4-Acetamino-benzolsulfonylamino)-3-chlor-chinoxalin
    • 4-acetylamino-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide
    • AC1M743C
    • AC1Q1KTB
    • AG-F-42804
    • CTK4I2835
    • HMS2884M07
    • N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
    • EN300-08788
    • SMR000588580
    • CS-0221287
    • C16H13ClN4O3S
    • WAY-344200
    • Z56955503
    • 4029-42-9
    • CHEMBL1373647
    • AKOS016375141
    • DTXSID90368560
    • SCHEMBL10044528
    • N-(4-([(3-Chloroquinoxalin-2-yl)amino]sulfonyl)phenyl)acetamide
    • N-(4-(N-(3-Chloroquinoxalin-2-yl)sulfamoyl)phenyl)acetamide
    • MLS001172394
    • Inchi: InChI=1S/C16H13ClN4O3S/c1-10(22)18-11-6-8-12(9-7-11)25(23,24)21-16-15(17)19-13-4-2-3-5-14(13)20-16/h2-9H,1H3,(H,18,22)(H,20,21)
    • Chiave InChI: XSDITXCWBVNDQG-UHFFFAOYSA-N
    • Sorrisi: ClC1=NC2C(=CC=CC=2)N=C1NS(C1C=CC(NC(=O)C)=CC=1)(=O)=O

Proprietà calcolate

  • Massa esatta: 376.03989
  • Massa monoisotopica: 376.039689
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 4
  • Complessità: 574
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 109

Proprietà sperimentali

  • Densità: 1.543
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.705
  • PSA: 101.05

N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18870-10G
N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
4029-42-9 95%
10g
¥ 6,692.00 2023-04-13
Enamine
EN300-08788-1.0g
N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
4029-42-9 95.0%
1.0g
$314.0 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291957-1g
n-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
4029-42-9 98+%
1g
¥1926.00 2024-05-15
Aaron
AR00D6MY-250mg
N-(4-{[(3-CHLOROQUINOXALIN-2-YL)AMINO]SULFONYL}PHENYL)ACETAMIDE
4029-42-9 95%
250mg
$185.00 2025-02-10
1PlusChem
1P00D6EM-500mg
N-(4-{[(3-CHLOROQUINOXALIN-2-YL)AMINO]SULFONYL}PHENYL)ACETAMIDE
4029-42-9 95%
500mg
$322.00 2024-05-03
1PlusChem
1P00D6EM-50mg
N-(4-{[(3-CHLOROQUINOXALIN-2-YL)AMINO]SULFONYL}PHENYL)ACETAMIDE
4029-42-9 95%
50mg
$124.00 2024-05-03
Aaron
AR00D6MY-500mg
N-(4-{[(3-CHLOROQUINOXALIN-2-YL)AMINO]SULFONYL}PHENYL)ACETAMIDE
4029-42-9 95%
500mg
$325.00 2025-02-10
A2B Chem LLC
AG14030-2.5g
N-(4-(N-(3-Chloroquinoxalin-2-yl)sulfamoyl)phenyl)acetamide
4029-42-9 95%
2.5g
$682.00 2024-04-20
Enamine
EN300-08788-5.0g
N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
4029-42-9 95.0%
5.0g
$908.0 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1291957-5g
n-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
4029-42-9 98+%
5g
¥6392.00 2024-05-15
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4029-42-9)N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
A1086505
Purezza:99%
Quantità:1g
Prezzo ($):166.0